molecular formula C29H33N3O4 B11566042 N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide

N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide

Cat. No.: B11566042
M. Wt: 487.6 g/mol
InChI Key: ALNYMGBRUOSPSR-UHFFFAOYSA-N
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Description

N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the carbamoyl intermediate: This step involves the reaction of 4-methoxyaniline with a suitable carbamoylating agent, such as carbamoyl chloride, under controlled conditions to form 4-(4-methoxyphenyl)carbamoyl chloride.

    Coupling with phenylamine: The intermediate is then reacted with 4-aminobenzamide to form N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide.

    Acylation: The final step involves the acylation of the amide group with octanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide: Lacks the octanoylamino group, resulting in different chemical properties and applications.

    4-(4-Methoxybenzylcarbamoyl)phenylboronic acid:

Uniqueness

N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide is unique due to the presence of both the octanoylamino and carbamoyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial fields.

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-4-(octanoylamino)benzamide

InChI

InChI=1S/C29H33N3O4/c1-3-4-5-6-7-8-27(33)30-23-13-9-21(10-14-23)28(34)31-24-15-11-22(12-16-24)29(35)32-25-17-19-26(36-2)20-18-25/h9-20H,3-8H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)

InChI Key

ALNYMGBRUOSPSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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